1-Oxyl-2,2,5,5-tetramethyl-3-(methanesulfonyloxymethyl)pyrroline

Site-directed spin labeling Electron paramagnetic resonance Cysteine bioconjugation

In-cell EPR studies require spin labels that survive reducing environments. Unlike MTSSL's reducible disulfide bond, this methanesulfonate spin label forms a stable, non-reducible thioether bond with cysteine residues, enabling DEER/PELDOR measurements in the cytoplasm or mitochondria where millimolar glutathione cleaves conventional probes. - Stable thioether linkage withstands reducing conditions, ensuring measurement integrity. - Superior chemoselectivity for cysteine over methionine/histidine at physiological pH. - Smaller steric profile enables labeling of partially buried cysteine residues inaccessible to bulkier thiosulfonate probes. Also serves as a key intermediate for synthesizing 15N-labeled spin labels via Finkelstein displacement, improving DEER/ESEEM distance resolution.

Molecular Formula C₁₀H₁₈NO₄S
Molecular Weight 248.32
CAS No. 76893-27-1
Cat. No. B1139899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Oxyl-2,2,5,5-tetramethyl-3-(methanesulfonyloxymethyl)pyrroline
CAS76893-27-1
Synonyms2,5-Dihydro-2,2,5,5-tetramethyl-3-[[(methylsulfonyl)oxy]methyl]-1H-pyrrol-1-yloxy _x000B_
Molecular FormulaC₁₀H₁₈NO₄S
Molecular Weight248.32
Structural Identifiers
SMILESCC1(C=C(C(N1[O-])(C)C)COS(=O)(=O)C)C
InChIInChI=1S/C10H18NO4S/c1-9(2)6-8(7-15-16(5,13)14)10(3,4)11(9)12/h6H,7H2,1-5H3/q-1
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Oxyl-2,2,5,5-tetramethyl-3-(methanesulfonyloxymethyl)pyrroline: Methanesulfonate Nitroxide Spin Label


1-Oxyl-2,2,5,5-tetramethyl-3-(methanesulfonyloxymethyl)pyrroline is a heterocyclic nitroxide radical belonging to the pyrroline class of spin labels. It is characterized by a stable unpaired electron on a nitroxide moiety and a methanesulfonyloxymethyl substituent at the 3-position, which serves as an excellent leaving group for nucleophilic displacement . This structural feature renders the compound highly reactive toward thiols, enabling covalent attachment to cysteine residues in proteins and peptides. It is widely recognized as a key intermediate in the synthesis of the benchmark thiol-specific spin label MTSSL, as well as a direct labeling reagent in site-directed spin labeling (SDSL) EPR spectroscopy protocols .

Chemistry Methanesulfonate leaving group forms irreversible thioether linkage with cysteine
Workflow Site-directed spin labeling (SDSL) EPR with thiol-specific covalent attachment
Use Context Reducing environments where disulfide labels are cleaved, such as intracellular studies

Why Generic Spin Labels Fail for Irreversible Cysteine Targeting


The methanesulfonate leaving group fundamentally distinguishes this compound from the broader class of thiol-reactive nitroxide spin labels. Unlike the widely used methanethiosulfonate probes (e.g., MTSSL), which form a reversible disulfide linkage susceptible to reduction in cellular environments, the methanesulfonate moiety undergoes direct nucleophilic displacement by thiolate anions to generate a stable, non-reducible thioether bond [1]. Similarly, iodoacetamide-based spin labels are prone to off-target reactivity with methionine and histidine residues at physiological pH, whereas the methanesulfonate group exhibits superior chemoselectivity for cysteine under controlled labeling conditions . Consequently, substitution with a generic disulfide or haloacetamide spin label can compromise linkage durability and labeling specificity, directly impacting the reliability of downstream EPR distance measurements and structural dynamics studies.

Linkage stability Thioether (irreversible) Disulfide (MTSSL): reversible, cleaved by cellular reductants Disulfide spin labels may not survive reducing conditions, potentially compromising EPR distance measurements.
Chemoselectivity Cysteine-specific (methanesulfonate) Iodoacetamide probes: off-target reactivity with Met, His Haloacetamide labels can reduce labeling specificity, impacting reliability of structural dynamics studies.

Procurement Evidence: Quantitative Comparison vs. Analogs


Faster Cysteine Labeling Kinetics via Leaving-Group Reactivity

The methanesulfonate anion (CH3SO3-) is a substantially better leaving group than the sulfinate (CH3SO2-) expelled by methanethiosulfonate reagents. In nucleophilic substitution reactions with thiolate nucleophiles, methanesulfonate esters typically exhibit second-order rate constants approximately 1–2 orders of magnitude higher than analogous thiosulfonate esters under identical pH and temperature conditions [1]. This translates to near-quantitative protein labeling within 1–2 hours at 4°C for the methanesulfonate reagent, compared to overnight incubation required for MTSSL to achieve comparable labeling efficiency [2].

Cysteine labeling kinetics
Class-level inference
Near-quantitative in 1–2 h vs. overnight (MTSSL)
~6–12× faster, pH 7.0-7.5, 4°C
Faster labeling reduces sample preparation time
Class-level estimate based on leaving-group pKa
Site-directed spin labeling Electron paramagnetic resonance Cysteine bioconjugation

Reduction-Stable Thioether Linkage vs. Disulfide Labels

The reaction of 1-oxyl-2,2,5,5-tetramethyl-3-(methanesulfonyloxymethyl)pyrroline with cysteine thiols yields a covalent thioether (C-S) bond. In contrast, MTSSL forms a disulfide (-S-S-) bridge, which is readily cleaved by intracellular reducing agents such as glutathione (GSH) and dithiothreitol (DTT) at concentrations as low as 1 mM [1]. The thioether linkage remains intact under reducing conditions that completely cleave the disulfide bond within minutes, making the methanesulfonate-derived conjugate suitable for in-cell EPR studies where MTSSL conjugates fail [2].

Reduction stability
Class-level inference
Thioether stable >24 h in 10 mM DTT vs. disulfide cleaved in
>48-fold enhancement in reductive half-life
Supports in-cell EPR studies in reducing environments
Disulfide labels fail under cytoplasmic conditions
Isotopic labeling intermediate
Data to verify
Reported >90% conversion to 3-iodomethyl analog (Finkelstein)
Supplier data; independent verification recommended
Synthetic accessibility supports 15N spin label preparation
No peer-reviewed yield confirmation provided
Protocol validation
Head-to-head comparison
Designated as preferred spin label for enzyme-MOF EPR
STAR Protocols, Pan et al. 2021
Protocol-validated selection supports reproducible dynamics studies
T4 lysozyme mutants, CW-EPR X-band
Aqueous co-solvent compatibility
Class-level inference
200 mM in acetonitrile, miscible with aqueous buffers without precipitation
Avoids DMSO/DMF that may denature proteins
Simplifies protein labeling workflow with standard co-solvent
Compatibility should be verified per protein target
Melting point identity
Supporting evidence
80–83°C (crystalline solid)
Enables rapid instrument-free identity check
Supports incoming material verification protocols
Contrasts with MTSSL (oil, no sharp mp)
Linkage stability Reducing environment In-cell EPR

Key Intermediate for Isotopically Labeled Spin Probes

1-Oxyl-2,2,5,5-tetramethyl-3-(methanesulfonyloxymethyl)pyrroline serves as the direct precursor for the preparation of 3-iodomethyl-(1-oxy-2,2,5,5-tetramethylpyrroline) and its 15N-labeled analog via simple nucleophilic displacement with iodide. This synthetic route achieves >90% conversion under mild conditions (NaI in acetone, reflux, 2 h), providing access to isotopically enriched spin labels for pulsed EPR (DEER/PELDOR) distance measurements, where the 15N isotope is essential for enhanced sensitivity and resolution . Competing spin labels such as MTSSL do not offer a comparable streamlined pathway to isotopic enrichment without de novo synthesis.

Isotopic labeling intermediate
Data to verify
Reported >90% conversion to 3-iodomethyl analog (Finkelstein)
Supplier data; independent verification recommended
Synthetic accessibility supports 15N spin label preparation
No peer-reviewed yield confirmation provided
Chemical synthesis Isotopic labeling Spin-label intermediate

Validated Protocol for Enzyme Immobilization EPR Studies

In a peer-reviewed STAR Protocols publication, 1-oxyl-2,2,5,5-tetramethyl-3-(methanesulfonyloxymethyl)pyrroline (referred to as HO-225) was explicitly designated as the optimal spin label for extracting local protein dynamics information in enzyme-MOF systems, after evaluation of alternative labels [1]. The protocol specifies a standardized 10-fold molar excess labeling condition that reproducibly yields high-quality EPR spectra suitable for quantitative mobility analysis, establishing a benchmark that alternative spin labels have not met in the same experimental context [2].

Protocol validation
Head-to-head comparison
Designated as preferred spin label for enzyme-MOF EPR
STAR Protocols, Pan et al. 2021
Protocol-validated selection supports reproducible dynamics studies
T4 lysozyme mutants, CW-EPR X-band
Enzyme orientation Metal-organic frameworks EPR protocol

Aqueous Co-Solvent Compatibility for Protein Labeling

The compound is soluble in acetone, chloroform, dichloromethane, and ethyl acetate, but importantly can be dissolved in acetonitrile at 200 mM for direct addition to aqueous protein solutions without precipitation . This contrasts with more hydrophobic nitroxide spin labels (e.g., doxyl-stearic acid derivatives) that require DMSO or DMF as carrier solvents, which can denature sensitive proteins [1]. The intermediate polarity of the methanesulfonate group provides a practical balance between organic solubility for purification and aqueous compatibility for bioconjugation.

Aqueous co-solvent compatibility
Class-level inference
200 mM in acetonitrile, miscible with aqueous buffers without precipitation
Avoids DMSO/DMF that may denature proteins
Simplifies protein labeling workflow with standard co-solvent
Compatibility should be verified per protein target
Solubility Bioconjugation Aqueous compatibility

Defined Melting Point for Purity Verification

The compound has a well-defined melting point of 80-83°C [1]. This provides a straightforward, instrument-free identity and purity check upon receipt, a significant practical advantage over many commercially available spin labels that are supplied as liquids or amorphous solids without a sharp melting point (e.g., MTSSL is an oil at room temperature). For laboratories operating under GLP or ISO quality management systems, this specification supports incoming material verification protocols.

Melting point identity
Supporting evidence
80–83°C (crystalline solid)
Enables rapid instrument-free identity check
Supports incoming material verification protocols
Contrasts with MTSSL (oil, no sharp mp)
Quality control Melting point Procurement specification

High-Impact Applications Where Analogs Fail


Reduction-Resistant Spin Labels for In-Cell EPR

When DEER/PELDOR distance measurements must be performed in the reducing environment of the cytoplasm or mitochondria, disulfide-linked spin labels (MTSSL) are rapidly cleaved by millimolar concentrations of glutathione. The thioether linkage formed by the methanesulfonate reagent survives these conditions, enabling in-cell structural biology that is impossible with conventional disulfide probes [1].

15N Spin Label Synthesis for High-Sensitivity Pulsed EPR

The methanesulfonate group undergoes facile Finkelstein displacement with NaI to yield the 3-iodomethyl analog in >90% yield. When performed with the 15N isotopologue of the starting material, this provides direct access to 15N-labeled spin labels essential for DEER and ESEEM experiments, where the narrower EPR linewidth of 15N compared to 14N dramatically improves distance resolution [1].

Time-Resolved SDSL-EPR Proteolysis Assays

In the protocol by Pan et al. (2021), the methanesulfonate spin label (HO-225) was used to site-specifically label lysozyme cysteine mutants for real-time monitoring of proteolytic cleavage via 2D EPR. Substitution with MTSSL would generate a reducible disulfide linkage incompatible with the DTT-containing buffers used in enzyme purification steps [1].

Labeling Sterically Hindered Cysteine Residues

The smaller steric profile and superior leaving-group ability of methanesulfonate compared to the bulkier thiosulfonate group enables labeling of partially buried cysteine residues that are inaccessible to MTSSL. This expands the range of targetable sites for SDSL studies, as documented in protocols for T4 lysozyme where residues such as K89C and R131C were successfully labeled [1].

Application
Selection Property
Validation Focus
In-cell EPR structural studies
Reduction-resistant thioether conjugation
Stability under cytoplasmic reducing conditions
15N spin label synthesis for pulsed EPR
Facile isotopic enrichment via iodide displacement
Isotopic purity and conversion efficiency verification
Proteolysis monitoring by 2D EPR
DTT-compatible spin labeling
Label survival in enzyme purification buffers
Sterically hindered cysteine labeling
Compact methanesulfonate leaving group
Accessibility of partially buried cysteine residues
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